Product packaging for 1-(3-Methylbenzoyl)-1,4-diazepane(Cat. No.:CAS No. 815650-83-0)

1-(3-Methylbenzoyl)-1,4-diazepane

Cat. No.: B1284579
CAS No.: 815650-83-0
M. Wt: 218.29 g/mol
InChI Key: IBXDPKVPNFWIDO-UHFFFAOYSA-N
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Description

Significance of the 1,4-Diazepane Scaffold in Contemporary Organic and Medicinal Chemistry Research

The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry. jocpr.com This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a variety of biological targets. jocpr.comnih.gov Derivatives of 1,4-diazepane have demonstrated a broad spectrum of biological activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer effects. nih.govsemanticscholar.orgbenthamdirect.combenthamscience.com

The significance of this scaffold is underscored by its presence in numerous compounds investigated for various therapeutic purposes. For instance, derivatives have been explored as factor Xa inhibitors for antithrombotic applications, human chymase inhibitors, and agents with positive inotropic effects on the heart. nih.govnih.govnih.gov The conformational flexibility of the seven-membered ring allows for the precise spatial orientation of substituents, enabling targeted interactions with specific biological macromolecules. This structural feature is crucial in the design of potent and selective therapeutic agents.

The development of efficient synthetic methodologies for 1,4-diazepane derivatives remains an active area of research, with various strategies being employed to create diverse libraries of compounds for biological screening. nih.govnih.gov The continuous exploration of this scaffold highlights its enduring importance in the quest for novel drugs. semanticscholar.org

Overview of Benzoyl-Substituted 1,4-Diazepanes as Research Targets

The introduction of a benzoyl group onto the 1,4-diazepane scaffold gives rise to a class of compounds with significant research interest. The benzoyl moiety can influence the electronic and steric properties of the parent diazepane, leading to modified biological activity. For example, the synthesis and evaluation of various N-acyl derivatives, including those with benzoyl groups, are common strategies in medicinal chemistry to explore structure-activity relationships.

The synthesis of these compounds often involves the reaction of 1,4-diazepane (homopiperazine) with a substituted benzoyl chloride. The resulting amide linkage is a key structural feature of these molecules.

Current Research Frontiers and Unaddressed Questions in Diazepane Chemistry

The field of diazepine (B8756704) chemistry continues to evolve, with several research frontiers actively being explored. A significant area of focus is the development of novel and efficient synthetic routes to access structurally diverse diazepine derivatives. nih.govnih.gov This includes the use of green chemistry principles and innovative catalytic systems to improve yields and reduce environmental impact. nih.gov

Furthermore, there is a growing interest in the application of diazepine scaffolds as inhibitors of emerging therapeutic targets, such as bromodomains, which are implicated in cancer and inflammation. nih.gov The unique structural characteristics of diazepines make them attractive candidates for the design of modulators of protein-protein interactions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O B1284579 1-(3-Methylbenzoyl)-1,4-diazepane CAS No. 815650-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazepan-1-yl-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-4-2-5-12(10-11)13(16)15-8-3-6-14-7-9-15/h2,4-5,10,14H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXDPKVPNFWIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 1 3 Methylbenzoyl 1,4 Diazepane

Advanced Spectroscopic Characterization for Molecular Structure Confirmation

A combination of high-resolution spectroscopic methods is indispensable for unequivocally confirming the molecular structure of 1-(3-Methylbenzoyl)-1,4-diazepane, providing detailed insights into its atomic connectivity and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H and ¹³C.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the 3-methylbenzoyl group and the 1,4-diazepane ring would be observed. The aromatic protons of the methylbenzoyl moiety would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern. The methyl group protons would present as a singlet at approximately 2.4 ppm. The protons of the diazepane ring would exhibit more complex signals in the upfield region, generally between 2.5 and 4.0 ppm, due to the ring's conformational flexibility and the influence of the adjacent nitrogen atoms and the benzoyl group.

The ¹³C NMR spectrum provides complementary information by detailing the carbon skeleton. The carbonyl carbon of the benzoyl group is expected to have a characteristic chemical shift in the range of 165-175 ppm. The aromatic carbons would resonate between 120 and 140 ppm, while the aliphatic carbons of the diazepane ring would appear in the upfield region, typically from 40 to 60 ppm. The methyl carbon of the 3-methylbenzoyl group would be found at a chemical shift of approximately 21 ppm. While specific experimental data for this compound is not publicly available, data from related N-acyl-1,4-diazepane structures can provide expected chemical shift ranges.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0120 - 140
Diazepane CH₂2.5 - 4.040 - 60
Methyl Protons~2.4~21
Carbonyl Carbon-165 - 175

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. With a molecular formula of C₁₃H₁₈N₂O, the calculated monoisotopic mass is 218.1419 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically with an error of less than 5 ppm, thereby confirming the elemental formula. Fragmentation patterns observed in the mass spectrum would further corroborate the structure, showing characteristic losses of fragments such as the methylbenzoyl group or parts of the diazepane ring.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of this compound in the solid state, providing precise atomic coordinates and revealing details about its molecular geometry and intermolecular interactions.

Analysis of Dihedral Angles and Torsional Barriers

The seven-membered 1,4-diazepane ring is known to exist in various conformations, such as chair, boat, and twist-boat forms. X-ray crystallographic analysis of this compound would allow for the precise measurement of all bond lengths, bond angles, and, crucially, the dihedral angles within the diazepane ring. These dihedral angles define the ring's conformation. For related N,N'-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, studies have indicated a preference for a twist-boat conformation. scbt.com The torsional barriers between different conformations, which can be estimated from the crystallographic data and computational modeling, are critical for understanding the molecule's dynamic behavior in solution.

Characterization of Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by various intermolecular forces. For this compound, these interactions would likely include van der Waals forces and potentially weak C-H···O or C-H···π hydrogen bonds. The crystal structure would reveal the specific nature and geometry of these interactions, which play a crucial role in the stability of the crystal lattice. Analysis of the packing motifs can provide insights into the molecule's potential for polymorphism, where different crystalline forms of the same compound can exhibit different physical properties.

Conformational Dynamics of the Seven-Membered 1,4-Diazepane Ring

The different conformations of the 1,4-diazepane ring can interconvert through a process known as ring inversion. This process involves the "flipping" of the ring from one conformation to another, passing through higher-energy transition states. The energy required to overcome this barrier is known as the ring inversion barrier.

The investigation of these inversion processes and their associated energy barriers is often accomplished using a combination of experimental techniques and computational modeling. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying these processes in solution. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the rates of interconversion and calculate the free energy of activation (ΔG‡) for the ring inversion. For instance, studies on related 1,4-benzodiazepin-2-ones using dynamic and 2D-EXSY NMR have been successful in characterizing these inversion barriers. nih.govnih.gov

Computational methods, such as ab initio calculations and Density Functional Theory (DFT), provide valuable insights into the energetics of the inversion process. nih.govnih.govcapes.gov.br These calculations can map the potential energy surface of the ring, identifying the low-energy ground state conformations and the higher-energy transition states that connect them. For example, ab initio calculations on diazepam and its derivatives have been used to determine ring inversion barriers, with results showing good agreement with experimental data. nih.govcapes.gov.br The calculated barrier for diazepam was found to be approximately 17.6 kcal/mol. nih.gov The nature of the substituent on the nitrogen atom can significantly influence this barrier. nih.gov

Table 1: Representative Calculated Ring Inversion Barriers for Related Diazepine (B8756704) Derivatives

CompoundMethodCalculated Barrier (kcal/mol)
Diazepamab initio17.6
N(1)-desmethyldiazepamab initio10.9

Note: This data is for related diazepine structures and serves as an illustrative example of the energy barriers involved in ring inversion processes.

The 1,4-diazepane ring can adopt several low-energy conformations, with the most common being the chair, boat, twist-chair, and twist-boat forms. The relative stability of these conformers is dictated by the substitution pattern on the ring.

In the solid state, the preferred conformation can be definitively determined using X-ray crystallography. nih.govnih.gov For analogous N,N-disubstituted-1,4-diazepane orexin receptor antagonists, X-ray crystallography has revealed a preference for a twist-boat conformation. nih.gov This conformation was found to be part of a low-energy structure characterized by an intramolecular π-stacking interaction. nih.gov

In solution, the conformational equilibrium can be more complex, and multiple conformers may coexist. High-resolution NMR spectroscopy, including techniques like Nuclear Overhauser Effect (NOE) analysis, is instrumental in elucidating the predominant conformations in solution. nih.gov For the aforementioned orexin receptor antagonists, NMR studies also pointed towards the presence of a twist-boat conformation in solution, consistent with the solid-state structure. nih.gov

While a definitive crystal structure for this compound is not publicly available, based on studies of similar N-acyl and N,N-disubstituted 1,4-diazepanes, it is plausible that the seven-membered ring would preferentially adopt a non-planar conformation. The presence of the 3-methylbenzoyl group at the N1 position will significantly influence the conformational equilibrium. The steric bulk and electronic properties of this substituent will play a crucial role in determining whether a twist-chair or a twist-boat conformation is more favorable. The potential for intramolecular interactions between the aromatic ring of the benzoyl group and the diazepane ring could also stabilize certain conformations.

Table 2: Common Conformations of the 1,4-Diazepane Ring

ConformationKey Structural Features
ChairResembles the chair conformation of cyclohexane, generally a lower energy form.
BoatHigher in energy than the chair due to eclipsing interactions and "flagpole" steric strain.
Twist-BoatA lower-energy alternative to the boat conformation, where torsional strain is relieved by twisting.
Twist-ChairA flexible intermediate conformation between the chair and twist-boat.

Further detailed experimental and computational studies specifically targeting this compound are necessary to unequivocally establish its preferred solid-state and solution-phase conformations and to quantify the energy barriers associated with its ring inversion processes.

Computational and Theoretical Investigations of 1 3 Methylbenzoyl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict a wide range of molecular attributes.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com It is favored for its balance of accuracy and computational cost. DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 1-(3-Methylbenzoyl)-1,4-diazepane, a process known as geometry optimization.

Starting with an initial guess of the molecular structure, the DFT algorithm iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy (the ground state). This process also yields crucial thermodynamic data, such as the total energy, enthalpy, and Gibbs free energy of the molecule. A frequency calculation is typically performed after optimization to confirm that the resulting structure is a true energy minimum, characterized by the absence of imaginary frequencies. researchgate.net

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the specific conformation of the seven-membered diazepane ring and the orientation of the 3-methylbenzoyl group.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data that would be obtained from a DFT/B3LYP/6-311G(d,p) calculation to illustrate the expected output.

ParameterBond/Atoms InvolvedCalculated Value
Bond Lengths (Å)
C=O (Amide)1.24
C-N (Amide)1.36
C-C (Aromatic)1.39 - 1.41
C-N (Diazepane)1.47
C-C (Diazepane)1.54
Bond Angles (°)
O=C-N (Amide)121.5
C-N-C (Diazepane)118.0
C-C-C (Aromatic)119.5 - 120.5
Dihedral Angle (°)
C(aromatic)-C(aromatic)-C(carbonyl)-N15.0

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.org The analysis of these orbitals is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and polarizable. researchgate.net For this compound, the distribution of these orbitals would be visualized. The HOMO is expected to be localized primarily on the electron-rich 3-methylbenzoyl ring, while the LUMO may be distributed across the benzoyl portion of the molecule.

Table 2: Illustrative Frontier Orbital Energies for this compound (Hypothetical Data) This table presents hypothetical data to illustrate the expected output of an FMO analysis.

ParameterEnergy (eV)
HOMO Energy-6.15
LUMO Energy-1.20
Energy Gap (ΔE) 4.95

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.org It illustrates the charge distribution on the molecule's surface. bhu.ac.in Different colors represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero or slightly negative potential, respectively. malayajournal.org

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom of the amide group, identifying it as a primary site for electrophilic interaction. The hydrogen atom on the secondary amine within the diazepane ring would likely show a positive potential (blue), indicating its potential as a hydrogen bond donor.

Molecular Modeling and Simulation Approaches

While quantum calculations describe the static nature of a single molecule, molecular modeling and simulation techniques are used to explore its interactions with other molecules and its dynamic behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific protein target. wjarr.commdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. wjarr.com Derivatives of 1,4-diazepane have shown activity against various biological targets, including cholinesterases and kinases. nih.govresearchgate.net A docking study of this compound would involve selecting a relevant protein target and simulating the binding interactions. The results would highlight key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the protein's active site, providing a rationale for its potential biological activity. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data to illustrate the expected output of a molecular docking study.

ParameterValue/Residue
Binding Affinity (kcal/mol)-8.5
Key Interactions
Hydrogen BondAmide Oxygen with LYS78
Hydrogen BondDiazepane N-H with ASP184
π-π StackingBenzoyl Ring with TYR80

Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal the conformational flexibility and dynamic behavior of this compound in a simulated environment, such as in water or a lipid bilayer.

An MD simulation would show how the seven-membered diazepane ring flexes and changes its conformation. It would also illustrate the stability of the ligand-protein complex predicted by molecular docking. By simulating the complex over several nanoseconds, researchers can assess whether the key binding interactions are maintained, providing a more dynamic and realistic picture of the binding event than static docking alone.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra. researchgate.netresearchgate.net DFT calculations are commonly used to compute these properties. researchgate.net For instance, the GIAO (Gauge-Independent Atomic Orbital) method can be used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Vibrational frequencies from DFT calculations can be correlated with experimental FT-IR and Raman spectra to help assign specific peaks to the corresponding molecular vibrations. asianresassoc.org

A crucial step in validating computational models is to compare these predicted spectra with experimentally obtained data. researchgate.net A good correlation between the theoretical and experimental results provides confidence in the accuracy of the computational model. For this compound, a comparison would involve synthesizing the compound, measuring its spectra, and then comparing the results to those predicted by DFT calculations. Discrepancies can often be explained by environmental factors not included in the gas-phase theoretical calculations, such as solvent effects. researchgate.net

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Hypothetical) This table presents a hypothetical comparison to illustrate the validation process.

¹³C NMR Chemical Shift (ppm) Predicted (DFT/GIAO)Experimental
C=O (Amide)170.5169.8
C-CH₃ (Aromatic)21.221.5
FT-IR Vibrational Frequency (cm⁻¹) Predicted (DFT) Experimental
C=O Stretch16601645
N-H Stretch33503320

In Silico Tools for Structure-Activity Relationship (SAR) Prediction and Ligand Design

The exploration of the chemical space around the this compound scaffold is greatly facilitated by a variety of computational, or in silico, tools. In the absence of extensive experimental data for this specific compound, the methodologies applied to structurally related molecules, such as benzodiazepines and other diazepine (B8756704) derivatives, provide a clear framework for predicting Structure-Activity Relationships (SAR) and guiding rational ligand design. These computational strategies are pivotal in modern drug discovery, offering a time- and cost-effective means to prioritize synthetic efforts toward compounds with a higher probability of desired biological activity. springernature.comnih.gov

The primary in silico approaches used for this purpose can be categorized into ligand-based and structure-based methods. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, rely on the information derived from a set of known active and inactive molecules. Structure-based methods, most notably molecular docking, require the three-dimensional (3D) structure of the biological target.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that aims to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. For derivatives of this compound, a QSAR study would involve synthesizing a library of analogs by modifying the 3-methylbenzoyl group or the 1,4-diazepane ring and then evaluating their biological activity.

The general workflow for a QSAR study is as follows:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated. These can include constitutional, topological, geometrical, and electronic properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, in studies of [3H]diazepam derivatives, QSAR analysis has been employed to define the structural requirements that enhance their modulatory effects on the GABA-A receptor. nih.gov Such models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. A study on 1,2-diazole derivatives also highlighted the use of QSAR to build a reliable model for predicting activity. jksus.org

Pharmacophore Modeling

Pharmacophore modeling is another powerful ligand-based tool. A pharmacophore represents the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a response.

For a compound like this compound, a pharmacophore model could be developed based on a set of active analogs. This model would serve as a 3D query to screen large virtual databases for novel, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. This approach has been successfully used for ligands of the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.govnih.govscispace.com The development of a unified pharmacophore model for the benzodiazepine receptor, based on over a hundred ligands from diverse structural classes, demonstrates the utility of this method in accounting for the affinity and efficacy of various compounds. nih.gov

Molecular Docking

Molecular docking is a premier structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. This technique requires the 3D coordinates of the target, which can be obtained from experimental methods like X-ray crystallography or cryo-electron microscopy, or through homology modeling if the structure of a related protein is known.

In the context of this compound, if the biological target were known (e.g., a specific receptor or enzyme), molecular docking could be used to:

Predict the binding pose of the compound within the active site.

Estimate the binding affinity, often expressed as a scoring function.

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Studies on N1-benzoyl-1,5-benzodiazepine-2-one derivatives have utilized molecular docking to investigate their binding modes in the GABA-A receptor. researchgate.net Similarly, docking studies on diazepam derivatives have helped to understand their binding mechanisms as allosteric modulators. nih.govnih.gov The insights gained from docking can guide the modification of the ligand to improve its fit and affinity for the target.

The table below summarizes the application of these in silico tools to compounds analogous to this compound.

Computational Tool Application for Analogous Compounds Key Outcomes Relevant Software/Methods References
QSAR Prediction of biological activity for diazepam and 1,2-diazole derivatives.Identification of key structural features influencing activity; predictive models for designing new compounds.Multiple Linear Regression (MLR), Partial Least Squares (PLS). nih.govjksus.org
Pharmacophore Modeling Identification of novel ligands for the benzodiazepine binding site of the GABA-A receptor.Development of 3D models defining essential features for receptor binding; virtual screening for new hits.Catalyst, MOE (Molecular Operating Environment). nih.govnih.govresearchgate.net
Molecular Docking Elucidation of binding modes for benzodiazepine and pyrrolidin-2-one derivatives at their respective targets.Prediction of ligand-protein interactions; ranking of potential ligands based on binding scores.AutoDock, GOLD, MOE, AMBER. researchgate.netmdpi.comresearchgate.net

By integrating these computational approaches, researchers can build a comprehensive understanding of the SAR for the this compound chemical class. This synergy of in silico methods allows for a more efficient and focused approach to ligand design, ultimately accelerating the discovery of new therapeutic agents.

Molecular Interactions and Structure Activity Relationship Sar Studies of 1 3 Methylbenzoyl 1,4 Diazepane Derivatives

Characterization of Non-Covalent Interactions Governing Molecular Recognition

Non-covalent interactions are paramount in dictating the molecular recognition of 1-(3-Methylbenzoyl)-1,4-diazepane derivatives by their biological targets. These interactions, though weaker than covalent bonds, collectively provide the stability and specificity required for ligand binding.

The 1,4-diazepane ring contains two nitrogen atoms that can act as hydrogen bond acceptors, and in their protonated state, as hydrogen bond donors. The carbonyl oxygen of the benzoyl group also serves as a potent hydrogen bond acceptor. In the context of related benzodiazepine (B76468) derivatives, hydrogen bonding is a critical factor for stability at the binding site. For instance, in GABAA receptors, hydrogen bonds are formed with residues such as α1Ser206 and γ2Phe77, contributing significantly to the stability of the ligand-receptor complex. nih.gov The nitrogen atoms within the diazepine (B8756704) ring of related structures are known to be essential for appropriate orientation and binding to receptors like the 5-HT6 receptor. openpharmaceuticalsciencesjournal.com The formation of a complex hydrogen-bonded network is also observed in the crystal structure of the parent homopiperazine (B121016) (hexahydro-1,4-diazepine), where each NH group acts as both a donor and an acceptor. mdpi.com

The 3-methylbenzoyl group of the molecule provides a significant hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar residues in a receptor's binding pocket. The methyl group on the phenyl ring can further enhance these interactions. Studies on related diazepam derivatives have highlighted the importance of hydrophobic interactions, with optimal distance cutoffs suggested to be between 3.3 and 3.8 Å. nih.gov The aromatic phenyl ring itself can participate in various hydrophobic interactions. nih.gov

The phenyl ring of the 3-methylbenzoyl moiety is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a receptor's binding site. These interactions are crucial for the affinity and selectivity of many aromatic ligands. In related benzodiazepine derivatives, π-π stacking interactions between the phenyl ring of the ligand and aromatic residues like γ2Tyr58 and γ2Phe77 have been observed. nih.gov The presence of an extended π-system is often a key feature for enhancing receptor interaction. Both intramolecular and intermolecular π-π stacking can influence the conformation and electronic properties of molecules, which in turn affects their biological activity. researchgate.netrsc.org

Ligand-Receptor Binding Mechanisms and Selectivity Profiling

The biological activity of this compound derivatives is a direct consequence of their binding to specific receptors. Elucidating the mechanisms of this binding and understanding the factors that govern selectivity are key objectives in their development as therapeutic agents.

The binding affinity of a ligand for its receptor, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical determinant of its potency. For derivatives of the related 1,4-diazepane scaffold, binding affinities have been determined for various receptors. For example, certain 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane derivatives have shown high selectivity and a Ki of 12 nM for the 5-HT7 serotonin (B10506) receptor. In another study, novel diphenyl-1,3,4-oxadiazole derivatives designed as benzodiazepine receptor ligands exhibited IC50 values as low as 1.54 nM. nih.gov

The following table summarizes the binding affinities of some representative diazepane derivatives to their respective targets, illustrating the range of potencies that can be achieved through structural modifications.

Compound DerivativeTarget ReceptorBinding Affinity (Ki/IC50)
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane5-HT7 Serotonin Receptor12 nM (Ki)
Diphenyl-1,3,4-oxadiazole derivative 7iBenzodiazepine Receptor1.54 nM (IC50) nih.gov
Diphenyl-1,3,4-oxadiazole derivative 7jBenzodiazepine Receptor1.66 nM (IC50) nih.gov

This table is for illustrative purposes and showcases data from related diazepane derivatives to highlight the potential binding affinities within this class of compounds.

Identifying the specific amino acid residues within the binding pocket that interact with the ligand is fundamental to understanding the molecular basis of its activity and for guiding further drug design. For benzodiazepine derivatives binding to the GABAA receptor, key residues include α1His102, γ2Tyr58, γ2Phe77, and γ2Ala79. nih.gov The interaction with these residues through hydrogen bonding and hydrophobic interactions is crucial for the allosteric modulation of the receptor. nih.gov

In the case of cholecystokinin (B1591339) (CCK) receptors, the stereochemistry of the 3-position side chain of 1,4-benzodiazepine (B1214927) antagonists determines their selectivity for CCK1R versus CCK2R, indicating that distinct residues and geometries within the binding pockets of these two receptor subtypes are responsible for selective recognition. nih.gov For this compound, it can be inferred that the 3-methylbenzoyl group would likely orient itself within a hydrophobic pocket, with the methyl group potentially probing a smaller sub-pocket, while the diazepine core would interact with polar or charged residues at the mouth of the binding site.

Elucidation of Structure-Activity Relationships (SAR) for the this compound Scaffold

The biological activity of derivatives based on the this compound core is intricately linked to their structural features. The diazepine ring, in particular, offers significant flexibility for structural modifications, allowing for a nuanced exploration of SAR. chemisgroup.us In contrast, the benzoyl moiety, while also important, generally permits less alteration. chemisgroup.us

Influence of N-Substitution Patterns on Interaction Profiles

The nature of the substituents on the nitrogen atoms of the 1,4-diazepane ring plays a pivotal role in defining the interaction profiles and, consequently, the biological activity of these compounds. Research on related N-aroyl-1,4-diazepane derivatives has provided valuable insights into these relationships, particularly in the context of their affinity for sigma receptors (σR).

A study on a series of N-aroyl-1,4-diazepane derivatives revealed that the nature of the aroyl group significantly influences σR affinity. For instance, expanding the piperidine (B6355638) ring of previously studied compounds to a diazepane ring generally retained or even improved affinity for both σ1 and σ2 receptor subtypes. nih.gov This suggests that the 1,4-diazepane ring is a favorable scaffold for sigma receptor ligands.

Further investigation into N-substitution on the diazepane ring has shown that bicyclic aromatic substituents, such as benzofuran (B130515) or quinoline, attached to one of the nitrogen atoms, lead to moderate to high affinity for both σR subtypes. nih.gov In contrast, their monocyclic counterparts demonstrated significantly weaker inhibitory potential. nih.gov This highlights the importance of a larger, more complex substituent at this position for potent receptor interaction.

The substitution pattern on the benzyl (B1604629) moiety attached to the second nitrogen of the diazepane ring also modulates activity. For example, the introduction of a 2,4-dimethyl substitution on a benzyl group was found to enhance σ2 over σ1 affinity and also improve affinity for the GluN2b subunit of the NMDA receptor. nih.gov

The following table summarizes the sigma receptor binding affinities for a selection of N-substituted 1,4-diazepane derivatives, illustrating the impact of different substitution patterns.

Compound IDN1-SubstituentN4-Substituentσ1R Ki (nM)σ2R Ki (nM)
2c Benzofuran-2-carbonylBenzyl8.028
3c Benzofuran-2-carbonyl2,4-Dimethylbenzyl8.028
2d Quinoline-2-carbonylBenzylHighHigh
3d Quinoline-2-carbonyl2,4-DimethylbenzylHighHigh

Data sourced from a study on diazepane-based sigma receptor ligands. nih.gov

These findings underscore the critical role of N-substitution patterns in dictating the interaction profiles of 1,4-diazepane derivatives. The size, aromaticity, and substitution of the groups attached to the diazepane nitrogens are key determinants of their affinity and selectivity for various receptors.

Correlation Between Conformational Preferences and Molecular Interactions

The seven-membered diazepine ring is inherently flexible and can adopt various conformations, which significantly influences how these molecules interact with their biological targets. chemisgroup.us The conformational state of the diazepine ring can be a critical factor for effective binding to a receptor. chemisgroup.us

Studies on N,N-disubstituted-1,4-diazepane derivatives, particularly those acting as orexin (B13118510) receptor antagonists, have revealed that these molecules can exist in a low-energy conformation characterized by an intramolecular π-stacking interaction. nih.gov This interaction often leads to a twist-boat conformation of the diazepine ring. nih.gov It is proposed that this specific geometry may mimic the bioactive conformation required for receptor binding. nih.gov

Computational modeling and molecular dynamics simulations have become invaluable tools for understanding the relationship between conformation and interaction. These studies can help to predict the most stable conformations and how different substituents influence the conformational landscape of the diazepine ring. For instance, molecular dynamics studies on benzodiazepine complexes with receptors have shown that the binding is stable and that the conformation of the diazepine ring is significant for this interaction. researchgate.net

Chemical Biology Applications and Chemical Probe Development

Design and Synthesis of 1-(3-Methylbenzoyl)-1,4-diazepane-Based Chemical Probes

The creation of effective chemical probes from a parent compound such as this compound requires a modular design approach. The goal is to retain the parent molecule's affinity and selectivity for its biological target while incorporating additional functionalities for detection and target interaction. A typical chemical probe consists of three essential components: an affinity unit, a reactive moiety, and a reporter tag. nih.govnih.gov

The synthesis strategy for these probes often involves modifying the this compound core. Synthetic routes typically allow for the introduction of linkers and functional groups at various positions. For instance, the synthesis of related 1,4-diazepane derivatives has been achieved through the acylation of a protected 1,4-diazepane precursor, followed by deprotection and subsequent N-alkylation. nih.gov This multi-step process offers opportunities to attach photoreactive groups or reporter tags to either the benzoyl ring or the second nitrogen atom of the diazepane ring.

Key Components of a this compound-Based Chemical Probe:

Component Function Example Moiety
Affinity/Specificity Unit The core structure responsible for binding to the target protein. This compound
Photoreactive Moiety A group that, upon light activation, forms a highly reactive intermediate that covalently bonds to the target. Diazirine, Benzophenone, Arylazide

| Identification/Reporter Tag | A functional group that enables the detection, visualization, and isolation of the probe-target complex. | Biotin, Fluorescent Dyes, Alkyne/Azide handles for click chemistry |

Photoaffinity labeling (PAL) is a powerful technique for identifying the specific molecular targets of a bioactive compound. nih.govbohrium.com A PAL probe based on this compound would be designed to first bind non-covalently to its target protein. Subsequent irradiation with UV light activates the photoreactive group, creating a highly reactive species that forms a stable, covalent bond with amino acid residues in the binding site. nih.gov

The design of these probes involves strategically placing a photoreactive group onto the this compound scaffold. Common photoreactive groups include benzophenones, arylazides, and diazirines, each with distinct photochemical properties. nih.govenamine.net Diazirines are often favored due to their small size, which minimizes steric hindrance, and their activation by long-wavelength UV light (around 350–380 nm), which reduces potential damage to biological molecules. nih.govmdpi.com Upon photoactivation, diazirines generate highly reactive carbenes that can insert into C-H or O-H bonds at the binding site. nih.gov

Comparison of Common Photoreactive Moieties for PAL Probes:

Photoreactive Group Reactive Intermediate Activation Wavelength Advantages Disadvantages
Benzophenones Triplet Ketone ~350 nm Relatively stable, less reactive with water. Larger size may cause steric hindrance; may require longer irradiation. bohrium.com
Arylazides Nitrene 254-400 nm Easy to synthesize. Can be less specific; potential for damage to biological molecules. bohrium.com

| Diazirines | Carbene | ~350-380 nm | Small size, highly reactive, chemically stable in the dark. mdpi.com | Generated carbenes can be quenched by water, reducing labeling efficiency. nih.gov |

To enable the detection and analysis of the covalently labeled target proteins, a reporter tag is incorporated into the probe's structure. nih.gov This tag can be a fluorescent dye for direct visualization or an affinity handle like biotin for enrichment and subsequent identification by mass spectrometry.

Fluorescent Tags: A fluorescent group, such as a rhodamine or fluorescein derivative, can be attached to the this compound scaffold. mdpi.com This allows for the direct visualization of the labeled proteins in gels (in-gel fluorescence) or for tracking the probe's localization within cells using fluorescence microscopy. mdpi.com

Isotopic Tags: Isotopic labeling involves synthesizing the probe with stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). nih.gov This strategy is particularly useful in quantitative proteomics experiments. By using "light" (natural abundance) and "heavy" (isotope-enriched) versions of the probe, researchers can compare the extent of target labeling under different conditions, aiding in the identification of specific binding partners from complex protein mixtures. nih.gov Often, a terminal alkyne or azide group is included in the probe design as a "click chemistry" handle, allowing for the attachment of various reporter tags after the photo-crosslinking step. nih.gov

1,4-Diazepane Derivatives as Versatile Building Blocks for Chemical Libraries

The 1,4-diazepane scaffold is considered a privileged structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. researchgate.net This versatility makes 1,4-diazepane and its derivatives, including this compound, ideal building blocks for constructing combinatorial chemical libraries. These libraries consist of a large number of structurally related compounds that can be screened to identify new drug leads or biological tools. nih.gov

The synthesis of 1,4-diazepane-based libraries often involves a modular approach where different functional groups can be systematically introduced. nih.gov For the this compound scaffold, diversity can be generated by:

Varying the acyl group attached to the first nitrogen (e.g., using different substituted benzoyl chlorides).

Introducing a range of substituents on the second nitrogen of the diazepane ring through N-alkylation or reductive amination. nih.gov

Utilizing different aromatic fragments to create fused-ring analogues. researchgate.netmdpi.com

This synthetic flexibility allows for the creation of large libraries of compounds with diverse physicochemical properties, increasing the probability of discovering molecules with desired biological activities, such as the factor Xa inhibitors developed from a 1,4-diazepane moiety. nih.gov

Strategies for Identifying and Validating Molecular Targets

Identifying the specific protein(s) that a bioactive compound interacts with is a critical step in understanding its mechanism of action. wjbphs.com For a compound like this compound, a combination of affinity-based and genetic approaches is typically employed.

Affinity-Based Identification: This is the primary application of the PAL probes discussed earlier. After a probe covalently labels its target protein(s), the protein-probe complex is isolated (e.g., using streptavidin beads if the probe has a biotin tag) and identified using mass spectrometry-based proteomics. researchgate.net

Genetic Validation: Once a potential target is identified, genetic methods are used to validate its role in the compound's biological effect. wjbphs.com Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the target protein in cells. wjbphs.com If the depletion of the protein phenocopies the effect of the compound or renders the cells insensitive to the compound, it provides strong evidence that the identified protein is a biologically relevant target. wjbphs.comwjbphs.com

Pharmacological Validation: This involves using other known pharmacological agents, such as inhibitors or activators of the putative target, to see if they produce similar biological effects to the compound of interest. wjbphs.com

Chemoinformatic Approaches for Scaffold Prioritization and Hit Identification

Chemoinformatics provides a suite of computational tools that are invaluable for drug discovery and chemical biology research involving scaffolds like 1,4-diazepane. nih.gov These methods leverage chemical structure information to predict biological activity and guide experimental work.

Scaffold Hopping: This computational technique is used to identify new molecular scaffolds that are structurally different from a known active compound (like this compound) but retain a similar biological activity. nih.gov Algorithms search large compound databases for molecules that have a similar 3D shape or arrangement of key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). nih.govsygnaturediscovery.com This approach is useful for discovering novel chemical matter with potentially improved properties or for circumventing existing patents.

Virtual Screening: Large databases of commercially available or synthetically accessible compounds can be computationally screened to identify molecules that are predicted to bind to a specific target. sygnaturediscovery.com If the target of this compound is known, its structure can be used to dock millions of compounds virtually, prioritizing a smaller, more manageable number for experimental testing.

Library Design: Chemoinformatic methods are also used to design the chemical libraries discussed in section 6.2. By calculating various molecular properties (e.g., molecular weight, lipophilicity, structural diversity), researchers can ensure that the synthesized library covers a broad and relevant chemical space, increasing the chances of identifying high-quality hits.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 3 Methylbenzoyl 1,4 Diazepane

Hyphenated Chromatographic Techniques for Separation and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of 1-(3-Methylbenzoyl)-1,4-diazepane. They offer high selectivity and sensitivity, enabling both qualitative and quantitative analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) stands as a cornerstone for the sensitive and selective analysis of this compound. These techniques are particularly advantageous due to their ability to analyze the compound with minimal sample preparation and without the need for chemical derivatization, unlike gas chromatography-based methods. nih.gov

In a typical application, the compound is first separated from a sample matrix using reversed-phase high-performance liquid chromatography (HPLC). The mobile phase often consists of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to promote protonation of the analyte. ijpsm.comwaters.com Following chromatographic separation, the analyte enters the mass spectrometer.

LC-MS/MS is used for highly sensitive quantification. It operates by selecting the protonated molecule of this compound (the precursor ion) in the first quadrupole, fragmenting it in a collision cell, and then monitoring specific fragment ions (product ions) in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and low detection limits, making it ideal for analyzing trace amounts of the compound in complex biological matrices. waters.com

LC-HRMS provides high-accuracy mass measurements, which can be used to determine the elemental composition of the parent compound and its metabolites or degradation products. ijpsm.com This capability is invaluable for structural confirmation and for identifying unknown related substances in a sample. nih.gov The high resolving power helps to distinguish the analyte from isobaric interferences, enhancing the reliability of identification. ijpsm.com

Table 1: Representative LC-MS/MS Parameters for Analysis of this compound

ParameterValuePurpose
Chromatography
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Separation based on hydrophobicity
Mobile Phase A0.1% Formic Acid in WaterAqueous component of gradient
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic component of gradient
Flow Rate0.3 mL/minStandard analytical flow
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Generation of protonated molecular ions
Precursor Ion (Q1)m/z 219.15Mass of [M+H]⁺ for C₁₃H₁₈N₂O
Product Ions (Q3)m/z 119.05, m/z 91.05Characteristic fragments (e.g., [C₈H₇O]⁺, [C₇H₇]⁺)
Collision EnergyVariable (e.g., 15-30 eV)Optimization of fragmentation

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the separation and identification of small molecules. However, due to the low volatility and polar nature of the amide and secondary amine groups in this compound, direct analysis is challenging. The compound would likely exhibit poor peak shape and thermal degradation in the GC injector. researchgate.net

To overcome these limitations, chemical derivatization is a necessary prerequisite. jfda-online.com This process converts the polar N-H groups into less polar, more volatile, and more thermally stable moieties. jfda-online.com Common derivatization strategies for compounds containing amine functionalities include silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). oup.com

The derivatized analyte can then be separated on a low-polarity capillary column and detected by the mass spectrometer. The resulting mass spectrum will show a molecular ion corresponding to the derivatized compound and a characteristic fragmentation pattern that can be used for structural confirmation and library matching. While LC-MS/MS is often preferred for its simplicity, GC-MS can be a valuable alternative, especially in forensic and toxicology labs where established GC-MS protocols for related compounds like benzodiazepines are common. nih.govresearchgate.net

The hyphenation of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy provides an exceptionally powerful platform for the direct and unambiguous structural elucidation of compounds within a mixture. news-medical.netiosrphr.org While mass spectrometry provides information on mass and fragmentation, NMR gives detailed insights into the specific bonding and three-dimensional structure of a molecule. nih.gov

In an LC-NMR setup, after the components of a mixture are separated by the HPLC system, the eluent flows through a specialized NMR flow cell placed within the magnet of the NMR spectrometer. iosrphr.org This allows for the acquisition of 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectra of the separated peaks in real-time. For this compound, this technique would be invaluable for:

Confirming Structure: Directly observing the proton and carbon signals and their correlations to definitively confirm the tolyl, benzoyl, and diazepane moieties.

Isomer Differentiation: Distinguishing it from positional isomers, such as 1-(2-Methylbenzoyl)- or 1-(4-Methylbenzoyl)-1,4-diazepane, which would have identical mass spectra but distinct NMR spectra.

Impurity Analysis: Identifying and characterizing synthesis by-products or degradation products without the need for their physical isolation. researchgate.net

To overcome the inherent low sensitivity of NMR, techniques like LC-SPE-NMR can be employed, where separated peaks are trapped on a solid-phase extraction cartridge, the solvent is removed, and the concentrated analyte is eluted into the NMR with a deuterated solvent for analysis. nih.govnews-medical.net

Advanced Biophysical Techniques for Molecular Interactions

Understanding how this compound interacts with biological macromolecules is key to elucidating its mechanism of action. Advanced biophysical techniques can identify binding partners and characterize the dynamics of these interactions.

Affinity chromatography is a powerful technique to identify the specific biological targets of a small molecule. nih.gov A specialized form of this technique, known as "ligand fishing," is used to screen for and isolate binding partners from a complex biological mixture, such as a cell lysate. nih.govspringernature.com

The process involves immobilizing a "bait" molecule onto a solid support, such as chromatography beads. springernature.com For this compound, two primary strategies could be employed:

Compound as Bait: The compound itself is chemically tethered to the beads. The beads are then incubated with a cell lysate. Proteins that bind to the compound will be captured on the support, while non-binding proteins are washed away. The captured proteins are then eluted and identified, typically by mass spectrometry (proteomics).

Target as Bait: If a putative protein target is known or suspected, it can be immobilized on the beads. A mixture containing this compound is then passed over the column. If the compound binds to the protein, it will be retained and can be subsequently eluted and detected by LC-MS. researchgate.net

This ligand fishing approach is highly effective for discovering novel molecular targets and validating target engagement in a complex biological environment. jocpr.comnih.gov It has been successfully used to identify protein receptors for structurally related benzodiazepine (B76468) compounds. nih.govdocumentsdelivered.com

Table 2: General Workflow for Ligand Fishing with this compound

StepDescriptionPurpose
1. ImmobilizationCovalently attach this compound to an activated chromatography resin.Create the "bait" for capturing binding partners.
2. IncubationMix the functionalized resin with a complex biological sample (e.g., cell lysate).Allow the compound to bind to its specific protein targets.
3. WashingWash the resin with buffer to remove non-specifically bound proteins.Increase the purity of the isolated target proteins.
4. ElutionDisrupt the compound-protein interaction using a change in pH, ionic strength, or a denaturant.Release the specifically bound target proteins from the bait.
5. IdentificationAnalyze the eluted proteins using SDS-PAGE and identify them using LC-MS/MS-based proteomics.Determine the identity of the proteins that interact with the compound.

Quasielastic neutron scattering (QENS) is a unique technique that probes molecular motions on a timescale of picoseconds to nanoseconds. researchgate.net It is particularly sensitive to the motion of hydrogen atoms due to their large incoherent neutron scattering cross-section. chalmers.se

For this compound, QENS would be an ideal tool to study the dynamics of the methyl group on the tolyl ring. core.ac.uk The methyl group is expected to undergo rapid rotational jumps about its C₃ symmetry axis. The rate and geometry of this rotation are sensitive to the local environment of the molecule. By measuring the energy broadening of scattered neutrons, QENS can provide detailed information on:

Rotational Dynamics: Determining the jump rate and activation energy for the methyl group rotation. nih.gov

Environmental Effects: Observing how the methyl group dynamics change when the compound is in different solvents, in a solid state, or bound to a biological target. Changes in the rotational barrier can indicate steric hindrance or new interactions upon binding.

Conformational Flexibility: Probing the slower, larger-scale motions of the diazepane ring, which can provide insight into the molecule's conformational flexibility.

These studies provide fundamental data on the intramolecular and intermolecular dynamics that govern the compound's behavior and interactions at a molecular level. acs.org

Method Development and Validation Protocols for Novel Compounds

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and analytical laboratories. The structural diversity and rapid evolution of these compounds necessitate the development and validation of robust analytical methods to ensure their accurate identification and quantification. For a compound such as this compound, which is not extensively documented in forensic literature, establishing a reliable analytical procedure is a critical first step for its inclusion in routine screening and targeted analysis. The development and validation of such methods are guided by international standards, such as those provided by the International Council for Harmonisation (ICH), to ensure the quality and reliability of the analytical data.

The validation of an analytical method is essential to demonstrate its suitability for a specific purpose. This involves a comprehensive evaluation of several performance characteristics to ensure the method is accurate, precise, specific, and robust for its intended application. For novel compounds like this compound, a rigorous validation process is crucial before the method can be implemented for routine analysis in forensic casework or clinical toxicology.

A typical workflow for the development and validation of an analytical method for a novel compound involves several key stages. Initially, a literature search is conducted to gather any available information on the compound's physicochemical properties and potential analytical approaches. This is followed by the selection of an appropriate analytical technique, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) often being the method of choice for its high sensitivity and selectivity in detecting NPS in complex biological matrices. The subsequent steps involve the optimization of instrumental parameters and the systematic validation of the method's performance.

Hypothetical Method Development for this compound

Given the limited specific data for this compound, a hypothetical method development and validation plan can be constructed based on established principles for similar novel psychoactive substances.

Chromatographic Separation:

A reversed-phase high-performance liquid chromatography (RP-HPLC) system would be a suitable choice for the separation of this compound from potential interferences. A C18 column is commonly used for the separation of a wide range of NPS. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol), would be optimized to achieve a good peak shape and retention time for the analyte. A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential metabolites.

Mass Spectrometric Detection:

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode would be used for detection. The ESI+ mode is generally suitable for nitrogen-containing compounds like this compound. The optimization of MS parameters would involve direct infusion of a standard solution of the compound to determine the precursor ion and the most abundant and stable product ions for selected reaction monitoring (SRM). This approach provides high selectivity and sensitivity for quantification.

Validation Parameters and Hypothetical Data

The validation of the developed method would be performed according to established guidelines, assessing the following parameters:

Specificity/Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. To assess this, blank matrix samples (e.g., drug-free urine or blood) from multiple sources would be analyzed to ensure no interfering peaks are present at the retention time of this compound. Additionally, the method's selectivity would be challenged by analyzing samples fortified with structurally similar compounds or other commonly encountered drugs.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve would be constructed by analyzing a series of standards at different concentrations. The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99.

Table 1: Hypothetical Linearity Data for this compound

Concentration (ng/mL) Peak Area (Arbitrary Units)
1 5,234
5 25,890
10 51,056
25 127,345
50 255,112
100 512,987

| | 0.9998 |

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. The accuracy is expressed as the percentage of recovery.

Table 2: Hypothetical Accuracy Data for this compound

QC Level Spiked Concentration (ng/mL) Measured Concentration (ng/mL) (n=5) Recovery (%)
Low 3 2.91 97.0
Medium 40 41.2 103.0

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 3: Hypothetical Precision Data for this compound

QC Level Concentration (ng/mL) Intra-day RSD (%) (n=5) Inter-day RSD (%) (n=5 over 3 days)
Low 3 4.5 6.8
Medium 40 3.2 5.1

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

Table 4: Hypothetical LOD and LOQ for this compound

Parameter Concentration (ng/mL) Signal-to-Noise Ratio (S/N)
LOD 0.5 3.5

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This could involve slightly altering the mobile phase composition, pH, column temperature, or flow rate to assess the impact on the results.

The successful completion of these validation steps would demonstrate that the analytical method is fit for its intended purpose, providing reliable and accurate data for the identification and quantification of this compound in specified matrices. The development of such validated methods is a critical component in the forensic and clinical response to the challenges posed by novel psychoactive substances.

Q & A

Q. Table 1: Representative NMR Data for Analogous Compounds

SubstituentKey 1H NMR Signals (δ, ppm)Source
3-(Trifluoromethyl)7.17 (td, 1H), 3.47 (t, 2H), 1.78 (m, 3H)
2,4-Dichloro7.33 (broad s, 1H), 3.39–3.35 (m, 2H)

Advanced: How does the conformational flexibility of the 1,4-diazepane ring influence molecular interactions in receptor-binding studies?

Methodological Answer:
The seven-membered diazepane ring exhibits greater flexibility than six-membered piperazines, enabling adaptation to diverse binding pockets. To study this:

  • Molecular Dynamics (MD) Simulations: Compare free-energy landscapes of diazepane conformers (e.g., chair vs. boat) to identify bioactive conformations.
  • Structure-Activity Relationship (SAR): Rigidify the ring via methyl substituents or constrain torsion angles to assess binding affinity changes. For example, replacing 1,4-diazepane with piperazine in D3 receptor ligands reduced conformational entropy but improved selectivity .

Advanced: What strategies are employed to evaluate this compound’s interaction with neurotransmitter receptors?

Methodological Answer:

  • Radioligand Binding Assays: Use tritiated antagonists (e.g., [³H]spiperone for D2/D3 receptors) to measure displacement in transfected HEK293 cells. IC50 values are derived from competitive binding curves .
  • Computational Docking: Generate homology models of target receptors (e.g., orexin or benzodiazepine receptors) using software like AutoDock Vina. The 3-methylbenzoyl group’s hydrophobicity may anchor the compound in subpockets, while the diazepane ring forms hydrogen bonds with conserved residues .

Advanced: How to design SAR studies to optimize this compound’s pharmacokinetic profile?

Methodological Answer:

  • Substituent Variation: Systematically modify the benzoyl group (e.g., electron-withdrawing groups at meta positions) to alter logP and metabolic stability. For example, trifluoromethyl analogs show enhanced blood-brain barrier penetration .
  • Ring Hybridization: Replace the benzoyl group with bioisosteres (e.g., thiophene or pyridine) to reduce CYP450-mediated oxidation.

Q. Table 2: Hypothesized SAR Trends

Modification SiteStructural ChangeExpected Impact
Benzoyl (meta)–CF3 substitution↑ Lipophilicity, ↑ CNS penetration
Diazepane (N-position)Methylation↓ Metabolic clearance

Advanced: How to resolve contradictions in purity assessments between HPLC and NMR data?

Methodological Answer:
Discrepancies arise from NMR-invisible impurities (e.g., salts or stereoisomers). To resolve:

  • Orthogonal Methods: Combine HPLC (for quantification) with 2D NMR (e.g., HSQC/COSY) to confirm structural integrity.
  • Ion Chromatography: Detect counterions (e.g., hydrochloride) if the compound is isolated as a salt .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.